NS8593 hydrochloride

Description

Properties

IUPAC Name |

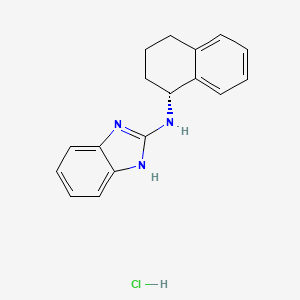

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEKCDTXUUPBNA-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746658 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875755-24-1 | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS8593 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS8593 hydrochloride is a potent pharmacological agent primarily characterized as a negative gating modulator of small-conductance calcium-activated potassium (KCa2.x or SK) channels. Its unique mechanism, which involves altering the channel's sensitivity to intracellular calcium rather than direct pore occlusion, has made it an invaluable tool for studying the physiological roles of KCa2 channels in neuronal excitability and cardiac rhythm. Furthermore, subsequent research has revealed significant activity at other ion channels, including TRPM7 and voltage-gated sodium channels, expanding its experimental utility and therapeutic implications. This guide provides a comprehensive overview of the core mechanism of action of NS8593, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate the complex signaling and logical pathways involved.

Primary Mechanism of Action: Negative Gating Modulation of KCa2 (SK) Channels

The principal mechanism of action of NS8593 is the selective inhibition of KCa2 channels (subtypes KCa2.1, KCa2.2, and KCa2.3, also known as SK1, SK2, and SK3). These channels are critical regulators of cellular excitability, translating intracellular calcium signals into hyperpolarizing potassium currents. In neurons, this process underlies the medium afterhyperpolarization (mAHP) that follows action potentials, thereby controlling firing patterns and frequency.[1][2][3]

Unlike classic channel blockers that occlude the ion conduction pore (such as apamin), NS8593 functions as a negative gating modulator .[1][4] It binds to the channel and decreases its apparent sensitivity to intracellular calcium (Ca²⁺).[1][5] This means that in the presence of NS8593, a higher concentration of intracellular Ca²⁺ is required to achieve the same level of channel activation. The practical effect is a rightward shift in the Ca²⁺ activation curve for the channel.[1][6] The inhibitory potency of NS8593 is therefore dependent on the intracellular Ca²⁺ concentration, with the compound being more effective at lower Ca²⁺ levels.[5][6]

This interaction does not prevent the binding of pore blockers like apamin, confirming a different site and mechanism of action.[1] The modulatory site is accessible from both the intracellular and extracellular sides of the membrane.[1]

Figure 1: Mechanism of NS8593 as a negative gating modulator of KCa2 channels.

Quantitative Pharmacological Data

The potency and effect of NS8593 have been quantified across various experimental systems. The data highlights its activity on KCa2 subtypes and its effects on channel gating properties.

Table 1: Potency of NS8593 on KCa2 Channel Subtypes

| Channel Subtype | Dissociation Constant (Kd) | Intracellular [Ca²⁺] | Reference |

| KCa2.1 (SK1) | 0.42 µM | 0.5 µM | [1][6][7] |

| KCa2.2 (SK2) | 0.60 µM | 0.5 µM | [1][6][7] |

| KCa2.3 (SK3) | 0.73 µM | 0.5 µM | [1][6][7] |

| KCa2.3 (SK3) | IC₅₀ = 91 nM | Not specified | [6] |

Table 2: Modulatory Effect of NS8593 on KCa2.3 Channel Gating

| Parameter | Control | + 3 µM NS8593 | Cell System | Reference |

| Ca²⁺ EC₅₀ | 0.43 µM | 1.6 µM | HEK293 | [6] |

| Hill Coefficient | 5.6 | 2.0 | HEK293 | [6] |

Additional Pharmacological Targets and Mechanisms

While primarily known as a KCa2 channel modulator, NS8593 exhibits significant effects on other ion channels and signaling pathways, which is critical for interpreting experimental results.

-

TRPM7 Channels: NS8593 is a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[5][8][9] Similar to its action on KCa2 channels, it acts as a negative gating modulator in a manner dependent on intracellular magnesium (Mg²⁺).[8][10] This off-target activity is crucial, as TRPM7 channels are involved in a wide range of cellular processes, including cell migration and proliferation.[6][10][11]

-

Voltage-Gated Sodium Channels (NaV): In cardiac tissue, NS8593 has been shown to cause an atrial-selective inhibition of the cardiac sodium current (INa).[12][13] This effect contributes significantly to its anti-arrhythmic properties, particularly in the context of atrial fibrillation, by prolonging the effective refractory period (ERP) through a mechanism distinct from KCa2 inhibition.[12][13]

-

STING Signaling Pathway: Recent evidence suggests NS8593 can inhibit sodium nitroprusside (SNP)-induced chondrocyte apoptosis by suppressing the STING (stimulator of interferon genes) signaling pathway.[14]

Table 3: Potency of NS8593 on Additional Targets

| Target | Potency (IC₅₀) | Notes | Reference |

| TRPM7 | 1.6 µM | Inhibition is modulated by intracellular Mg²⁺ | [6][8][15] |

| NaV Channels | Not specified (µM range) | Atrial-selective inhibition of INa density | [12][13] |

Physiological Consequences of NS8593 Action

The modulation of ion channels by NS8593 leads to distinct physiological outcomes in different tissues.

-

Central Nervous System: By inhibiting KCa2 channels, NS8593 reduces the afterhyperpolarizing current (AHP) in neurons, particularly in hippocampal CA1 neurons.[1] This leads to an increase in neuronal excitability and can alter firing patterns.

-

Cardiovascular System: The dual action of NS8593 on KCa2 and NaV channels in the heart results in a potent, atrial-selective anti-arrhythmic effect. It prolongs the atrial effective refractory period (aERP) with minimal effect on ventricular repolarization (QT interval).[4][12] This profile makes it an effective agent for terminating and preventing atrial fibrillation (AF) in various animal models.[4][16][17]

Figure 2: Physiological consequences of NS8593 action in different tissues.

Experimental Protocols

The following provides a representative methodology for characterizing the effects of NS8593 using whole-cell patch-clamp electrophysiology, based on protocols described in the literature.[12]

Whole-Cell Patch-Clamp Recording on HEK293 Cells

This protocol is designed to measure currents from heterologously expressed ion channels (e.g., KCa2.3 or NaV1.5) in Human Embryonic Kidney (HEK293) cells.

-

Cell Culture: Culture HEK293 cells expressing the channel of interest under standard conditions (e.g., 37°C, 5% CO₂).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 1.5–2.5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na⁺ acetate, 0.5 CaCl₂, 4 KCl, 1.5 MgCl₂, 1 CoCl₂, 10 Glucose, 10 HEPES, 5 NaOH, and 0.1 BaCl₂. Adjust pH to 7.4.

-

Pipette (Internal) Solution (in mM): 15 NaCl, 120 CsF, 1 MgCl₂, 5 KCl, 10 HEPES, 4 Na₂ATP, and 10 EGTA. Adjust pH to 7.2 with CsOH.

-

-

Recording Procedure:

-

Establish a gigaseal and rupture the cell membrane to achieve the whole-cell configuration.

-

Compensate for series resistance by 75-80%.

-

Allow at least 5 minutes for the internal solution to equilibrate with the cytosol before recording.

-

Acquire whole-cell current data at 20–50 kHz and filter at 5 kHz.

-

Apply appropriate voltage-clamp protocols to elicit the current of interest (e.g., voltage steps to measure I-V relationships).

-

-

Drug Application:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution into the external solution to the final desired concentrations (e.g., 3 µM, 10 µM).

-

Perfuse the cells with the control external solution to establish a baseline recording.

-

Switch the perfusion to the NS8593-containing solution and record the effects after a stable response is achieved (typically >30 minutes).

-

Figure 3: General workflow for a whole-cell patch-clamp experiment.

Conclusion

This compound is a multifaceted pharmacological tool whose primary mechanism of action is the negative gating modulation of KCa2 (SK) channels. By reducing the channels' sensitivity to calcium, it effectively inhibits their function, leading to significant physiological effects in the nervous and cardiovascular systems. However, its potent inhibitory action on TRPM7 and atrial NaV channels are critical considerations for researchers. A thorough understanding of this complex pharmacological profile, supported by the quantitative data and methodologies presented herein, is essential for the precise application of NS8593 in research and for exploring its potential in drug development.

References

- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 8. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NS8593 inhibits sodium nitroprusside-induced chondrocyte apoptosis by mediating the STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacologic inhibition of small-conductance calcium-activated potassium (SK) channels by NS8593 reveals atrial antiarrhythmic potential in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]

The Genesis and Scientific Journey of NS8593 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance calcium-activated potassium (SK) channels, which has been instrumental in elucidating the role of these channels in various physiological and pathophysiological processes, particularly in cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery, history, and detailed scientific characterization of this compound. It includes a summary of its mechanism of action, key quantitative data, and detailed experimental protocols from seminal studies. Visualizations of its signaling pathway and experimental workflows are also presented to facilitate a deeper understanding of its scientific journey and utility as a research tool.

Discovery and History

The story of this compound begins at the Danish biopharmaceutical company NeuroSearch A/S, which was dedicated to discovering and developing drugs for central nervous system disorders by targeting ion channels.[1][2] The initial research that led to the discovery of NS8593 was part of a broader effort to identify novel modulators of SK channels.

The first comprehensive characterization of NS8593 was published by Strøbaek and colleagues in 2006.[3] This foundational paper described a novel mechanism of SK channel inhibition, termed "inhibitory gating modulation."[3] Unlike traditional pore blockers, NS8593 was found to decrease the calcium sensitivity of the SK channels.[3]

The synthesis and detailed structure-activity relationship (SAR) studies of the 2-(N-substituted)-aminobenzimidazole series, to which NS8593 belongs, were reported by Sørensen and colleagues in 2008.[4][5] This work provided crucial insights into the chemical features required for potent SK channel modulation. Patent applications filed by NeuroSearch for 2-amino benzimidazole (B57391) derivatives as modulators of SK channels further solidified the intellectual property around this novel class of compounds.[6][7]

Recognizing the potential of SK channel inhibitors for treating atrial fibrillation, a project based on this research was spun out from NeuroSearch in 2011 to form a new company, Acesion Pharma.[2] This new entity, with financial backing from Novo Seeds and SEED Capital Denmark, was established to focus on the development of SK channel inhibitors for cardiac arrhythmias.[2] While Acesion Pharma's current clinical development focuses on a next-generation SK channel inhibitor, AP30663, the pioneering work on NS8593 laid the essential groundwork for this therapeutic approach.[8][9][10]

Mechanism of Action

This compound is a selective negative allosteric modulator of SK channels (KCa2 channels), with inhibitory effects on all three subtypes: SK1, SK2, and SK3.[3][4][5] Its primary mechanism of action is to decrease the apparent sensitivity of the channels to intracellular calcium (Ca²⁺), thereby reducing their opening probability at a given Ca²⁺ concentration.[3] This "inhibitory gating modulation" is distinct from the mechanism of pore blockers like apamin.[3]

Subsequent research has revealed that NS8593 also exhibits significant effects on cardiac sodium channels (NaV1.5), particularly in atrial myocytes.[11][12] It causes a potent, atrial-selective inhibition of the sodium current (INa), which contributes significantly to its antiarrhythmic properties, especially in the context of atrial fibrillation.[11][12] This dual mechanism of action, targeting both SK and sodium channels, makes NS8593 a particularly interesting compound for cardiovascular research. More recent studies have also identified NS8593 as an inhibitor of the TRPM7 channel.[13]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Inhibitory Activity of NS8593 on SK Channels

| SK Channel Subtype | Kd (µM) at 0.5 µM Ca²⁺ | Reference |

| SK1 (KCa2.1) | 0.42 | [3][4][5] |

| SK2 (KCa2.2) | 0.60 | [3][4][5] |

| SK3 (KCa2.3) | 0.73 | [3][4][5] |

Table 2: Electrophysiological Effects of NS8593 in Canine Cardiac Preparations

| Parameter | Atria (10 µM NS8593) | Ventricles (10 µM NS8593) | Reference |

| Action Potential Duration (APD) | No significant change | No significant change | [12] |

| Effective Refractory Period (ERP) | Prolonged | Prolonged (to a lesser extent) | [12] |

| Vmax | Reduced | Reduced (less significant) | [12] |

| Diastolic Threshold of Excitation (DTE) | Increased | No significant change | [12] |

Table 3: Effect of NS8593 on Sodium Current (INa) in Canine Myocytes

| Cell Type | Holding Potential | Effect of 10 µM NS8593 on INa | Reference |

| Atrial Myocytes | -90 mV | Potent decrease | [12] |

| Ventricular Myocytes | -90 mV | Minor decrease | [12] |

| Atrial Myocytes | -120 mV | Minor non-significant reduction | [12] |

| Ventricular Myocytes | -120 mV | Minor non-significant reduction | [12] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology (from Strøbaek et al., 2006)

This protocol was used to determine the inhibitory effect of NS8593 on recombinant SK channels expressed in HEK293 cells.

-

Cell Culture and Transfection: HEK293 cells were cultured in standard media and transiently transfected with cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, pH adjusted to 7.4 with NaOH. The internal pipette solution contained (in mM): 144 KCl, 10 HEPES, 10 EGTA, 1 MgCl₂, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH adjusted to 7.2 with KOH.

-

Data Acquisition and Analysis: Currents were elicited by voltage ramps or steps. The concentration-response curves for NS8593 inhibition were generated by applying increasing concentrations of the compound and measuring the reduction in SK channel current. The data were fitted to the Hill equation to determine the Kd values.

Canine Isolated Coronary-Perfused Wedge Preparations (from Burashnikov et al., 2020)

This ex vivo model was used to assess the atrial-selective electrophysiological effects of NS8593.

-

Preparation: Hearts were excised from mongrel dogs, and wedge preparations from the right or left atrial and ventricular free walls were dissected and coronary-perfused.

-

Electrophysiological Recordings: Transmembrane action potentials were recorded using floating glass microelectrodes. A pseudo-ECG was also recorded. The preparations were stimulated at a cycle length of 500 ms.

-

Drug Application: NS8593 was dissolved in DMSO and added to the perfusate to achieve the desired final concentrations (e.g., 3 and 10 µM).

-

Parameter Measurement: Action potential duration (APD) at 90% repolarization, effective refractory period (ERP), maximum upstroke velocity (Vmax), and diastolic threshold of excitation (DTE) were measured before and after drug application.

Visualizations

Signaling Pathway of NS8593 Action

References

- 1. DevelopmentAid [developmentaid.org]

- 2. NeuroSearch research creates a basis for the establishment [globenewswire.com]

- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 5. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 6. EP1838306A1 - Novel 2-amino benzimidazole derivatives and their use as modulators of small-conductance calcium-activated potassium channels - Google Patents [patents.google.com]

- 7. EP2319512A1 - Novel 2-amino benzimidazole derivatives and their use as modulators of small-conductance calcium-activated potassium channels. - Google Patents [patents.google.com]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. labiotech.eu [labiotech.eu]

- 10. acesionpharma.com [acesionpharma.com]

- 11. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of NS8593 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1] These channels, including subtypes KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are critical in regulating neuronal excitability and firing patterns.[2][3] By reducing the apparent Ca2+ sensitivity of KCa2 channels, NS8593 and its analogs offer a novel mechanism for channel inhibition, distinct from traditional pore blockers.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data on its analogs, and the experimental protocols used for its characterization.

Core Structure and Mechanism of Action

NS8593 belongs to a class of 2-(N-substituted)-aminobenzimidazoles.[2][5] Its inhibitory action is not mediated by direct pore occlusion. Instead, it acts as a negative gating modulator, shifting the calcium concentration-response curve to the right, thereby decreasing the channel's sensitivity to intracellular calcium.[3][4] This mode of action is characterized by a dependency on the intracellular calcium concentration; the inhibitory effect is more pronounced at lower calcium levels.[4]

Signaling Pathway of KCa2 Channel Negative Gating Modulation

The following diagram illustrates the mechanism by which NS8593 modulates KCa2 channel activity.

Caption: Mechanism of NS8593 as a negative gating modulator of KCa2 channels.

Structure-Activity Relationship (SAR) of 2-(N-substituted)-aminobenzimidazoles

The seminal work by Sørensen and colleagues in 2008 laid the foundation for understanding the SAR of this compound class.[2] Their research focused on modifying the substituents of the 2-aminobenzimidazole (B67599) core to optimize potency and selectivity for KCa2 channels.

Quantitative SAR Data

The following table summarizes the activity of NS8593 and its key analog, NS11757 (compound 39 in the original publication), against the human KCa2.3 (SK3) channel.

| Compound | Structure | Modification from NS8593 | Kd (nM) for hKCa2.3 |

| NS8593 (14) | (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine | - | ~100 |

| NS11757 (39) | (Racemic)-N-(5-chloro-1H-benzo[d]imidazol-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine | Addition of a chlorine atom at the 5-position of the benzimidazole (B57391) ring. | 9 |

Data sourced from Sørensen et al., J. Med. Chem. 2008, 51 (23), pp 7625–7634.[2]

The addition of a chloro group at the 5-position of the benzimidazole ring in NS11757 resulted in a more than 10-fold increase in potency compared to NS8593.[2][5] This highlights the importance of substitution on the benzimidazole core for high-affinity binding.

Logical Relationship of SAR

The following diagram illustrates the key structural modifications and their impact on the activity of NS8593 analogs.

Caption: Key structural determinants for the potency of NS8593 analogs.

Experimental Protocols

The characterization of NS8593 and its analogs relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the currents flowing through the entire cell membrane, allowing for the assessment of a compound's effect on the total KCa2 channel population.

1. Cell Preparation:

-

HEK293 cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels are cultured on glass coverslips.

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

2. Solutions:

-

External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and varying concentrations of free Ca²⁺ (buffered with CaCl₂) to achieve the desired concentration for channel activation (e.g., 0.5 µM). pH adjusted to 7.2 with KOH.

3. Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

KCa2 currents are elicited by voltage ramps or steps to a depolarized potential (e.g., +20 mV).

-

The test compound (e.g., NS8593) is applied via the perfusion system at various concentrations to determine its inhibitory effect on the KCa2 current.

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of compounds and precise control of the intracellular solution bathing the inner side of the cell membrane, making it ideal for studying the Ca²⁺-dependent gating mechanism.

1. Patch Excision:

-

After forming a giga-seal in the cell-attached mode, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.

2. Solution Exchange:

-

The excised patch is moved into a stream of bath solution containing a known concentration of free Ca²⁺ to activate the channels.

-

Solutions with different concentrations of the test compound are then rapidly exchanged to study the kinetics of channel inhibition.

3. Data Analysis:

-

The concentration-response curves are fitted with the Hill equation to determine the IC₅₀ or Kd values for the compound.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating NS8593 analogs.

Caption: A generalized experimental workflow for SAR studies of NS8593 analogs.

Selectivity Profile

While NS8593 is a potent inhibitor of KCa2 channels, it is important to consider its off-target effects for a complete pharmacological profile.

-

KCa3.1 (IK/SK4) and KCa1.1 (BK) channels: NS8593 is highly selective for KCa2 channels and does not significantly affect KCa3.1 or KCa1.1 channels.[1][3]

-

TRPM7 Channels: NS8593 has been shown to inhibit the transient receptor potential melastatin 7 (TRPM7) channel with an IC₅₀ of 1.6 µM.

-

Voltage-gated Sodium (Nav) Channels: At higher concentrations, NS8593 can inhibit Nav channels, which may contribute to some of its observed physiological effects, such as in atrial fibrillation models.

Conclusion

This compound and its analogs represent a significant class of KCa2 channel modulators with a unique mechanism of action. The structure-activity relationship studies have demonstrated that modifications to the 2-(N-substituted)-aminobenzimidazole scaffold, particularly substitutions on the benzimidazole ring, can dramatically enhance potency. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration and development of novel KCa2 channel inhibitors. A thorough understanding of the SAR and selectivity profile is crucial for the design of next-generation modulators with improved therapeutic potential for various neurological and cardiovascular disorders.

References

- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. mdpi.com [mdpi.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

Pharmacological Profile of NS8593 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 hydrochloride is a potent and selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.

Core Mechanism of Action

NS8593 acts as a negative gating modulator of SK channels, specifically SK1, SK2, and SK3 subtypes.[1][3] Unlike pore blockers, NS8593 does not directly obstruct the ion conduction pathway. Instead, it decreases the apparent Ca²⁺ sensitivity of the channels, shifting the calcium activation curve to the right.[3] This inhibitory gating modulation reduces the channel's open probability at a given intracellular calcium concentration, thereby diminishing the potassium efflux. The site of action for NS8593 is accessible from both the intracellular and extracellular sides of the membrane.[3]

Beyond its primary targets, NS8593 has also been shown to inhibit the transient receptor potential melastatin 7 (TRPM7) channel and exhibit atrial-selective inhibition of sodium channels (INa).[4][5][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound across various targets and experimental conditions.

Table 1: Potency of NS8593 on SK (KCa2) Channels

| Channel Subtype | Kd (μM) at 0.5 μM Ca²⁺ | IC₅₀ (nM) in HEK293 cells | Reference |

| SK1 (KCa2.1) | 0.42 | - | [1][3] |

| SK2 (KCa2.2) | 0.60 | - | [1][3] |

| SK3 (KCa2.3) | 0.73 | 91 | [1][3][5] |

Table 2: Effects of NS8593 on TRPM7 and TRPM3 Channels

| Channel | IC₅₀ | Conditions | Reference |

| TRPM7 | 1.6 μM | Mg²⁺-free solution | [5] |

| TRPM7 | 5.9 μM | 300 μM Mg²⁺ | [5] |

| TRPM3 | 26.7 μM | - | [5] |

Table 3: Electrophysiological Effects of NS8593 in Canine Cardiac Preparations

| Parameter | Concentration | Atria | Ventricles | Reference |

| Action Potential Duration (APD₇₀₋₉₀) | 3-10 μM | Little to no change | Little to no change | [4] |

| Effective Refractory Period (ERP) | 3 μM | Prolonged | No significant change | [4] |

| Effective Refractory Period (ERP) | 10 μM | Prolonged (greater extent) | Prolonged | [4] |

| Vmax | 3-10 μM | Significantly decreased | Significant reduction | [4] |

| Diastolic Threshold of Excitation (DTE) | 10 μM | Increased | - | [4] |

Signaling and Experimental Workflows

Mechanism of Action on SK Channels

Caption: NS8593 negatively modulates SK channels, reducing their sensitivity to intracellular calcium.

Experimental Workflow for Assessing Anti-Atrial Fibrillation Effects

Caption: Experimental workflow for studying the anti-arrhythmic effects of NS8593.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effect of NS8593 on specific ion channel currents (e.g., SK channels, INa).

-

Cell Preparation: Human embryonic kidney (HEK293) cells or isolated cardiomyocytes (atrial or ventricular) are used.

-

Pipette Solution (Internal): A typical solution contains (in mM): 15 NaCl, 120 CsF, 1 MgCl₂, 5 KCl, 10 HEPES, 4 Na₂ATP, and 10 EGTA. The pH is adjusted to 7.2 with CsOH.[4]

-

External Solution: A typical solution contains (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na⁺ acetate, 0.5 CaCl₂, 4 KCl, 1.5 MgCl₂, 1 CoCl₂, 10 glucose, 10 HEPES, and 5 NaOH, with 0.1 BaCl₂. The pH is adjusted to 7.4 with NaOH/HCl.[4]

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Allow for at least 5 minutes after membrane rupture to stabilize the cell.

-

Record baseline currents using appropriate voltage protocols.

-

Perfuse the cells with the external solution containing NS8593 at the desired concentration.

-

Record currents in the presence of the compound to determine its effect.

-

-

Data Analysis: Currents are typically normalized to cell capacitance and expressed as current density (pA/pF).

Isolated Perfused Heart Model for Atrial Fibrillation

-

Objective: To evaluate the anti-arrhythmic efficacy of NS8593 in a model of atrial fibrillation (AF).

-

Preparation: Isolated hearts from species such as dogs, guinea pigs, or rats are coronary-perfused.

-

Protocol:

-

Allow for a 30-minute equilibration period.[4]

-

Record baseline electrophysiological parameters (e.g., action potentials, pseudo-ECG).[4]

-

Introduce NS8593 into the perfusion solution at desired concentrations (e.g., 3 and 10 μM), often in a stepwise manner with at least 30 minutes at each concentration.[4]

-

Record the electrophysiological effects of the drug.

-

Induce AF using acetylcholine (ACh, e.g., 1 μM) in combination with rapid electrical pacing.[4][7]

-

Assess the ability of NS8593 to prevent the induction of AF or to terminate ongoing AF.[6][7]

-

Selectivity Profile

NS8593 exhibits selectivity for SK channels over several other ion channels, including:

-

Large-conductance Ca²⁺-activated K⁺ (BK or KCa1.1) channels[1][3]

-

Intermediate-conductance Ca²⁺-activated K⁺ (IK or KCa3.1) channels[1][3]

-

Voltage-gated potassium (Kv) channels[1]

-

Voltage-gated sodium (Nav) channels (though it shows atrial-selective inhibition)[1]

-

Voltage-gated calcium (Cav) channels[1]

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK channels. Its primary mechanism as a negative gating modulator, coupled with its selectivity, makes it a subject of interest for potential therapeutic applications, particularly in the context of cardiac arrhythmias like atrial fibrillation. Further research into its effects on other ion channels, such as TRPM7 and atrial sodium channels, will continue to refine our understanding of its complete pharmacological profile.

References

- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

Off-Target Effects of NS8593 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 hydrochloride is a potent modulator of ion channels, initially identified as a negative gating modulator of small-conductance calcium-activated potassium (SK) channels.[1][2][3] It inhibits all three SK channel subtypes (SK1, SK2, and SK3) by decreasing their sensitivity to intracellular calcium, rather than by direct pore blockage.[1][2] While its effects on SK channels have been a primary focus of research, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target effects. This technical guide provides an in-depth overview of the known off-target interactions of NS8593, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Quantitative Analysis of Off-Target Interactions

The following tables summarize the known potencies of this compound for its intended targets (SK channels) and its principal off-target channels. This data is critical for designing experiments with appropriate concentrations to achieve desired effects while minimizing confounding off-target activities.

Table 1: Potency of NS8593 on Intended SK Channel Targets

| Target | Species | Potency (Kd at 0.5 µM Ca2+) | Reference |

| SK1 (KCa2.1) | Human | 0.42 µM | [1][3] |

| SK2 (KCa2.2) | Human | 0.60 µM | [1][3] |

| SK3 (KCa2.3) | Human/Rat | ~100 nM (inhibition), 0.73 µM (Kd) | [1][3] |

Table 2: Potency of NS8593 on Off-Target Ion Channels

| Target | Species/Cell Line | Potency (IC50) | Notes | Reference |

| TRPM7 | HEK293 cells | 1.6 µM (Mg2+-free) | Potency decreases with increasing Mg2+ concentration (5.9 µM at 300 µM Mg2+). | [4][5] |

| TRPM3 | HEK293 cells | 26.7 µM | [4] | |

| Sodium Channels (INa) | Canine atrial myocytes | Significant inhibition at 10 µM | Atrial-selective inhibition, dependent on holding potential. | [6][7] |

Table 3: Ion Channels Unaffected by NS8593 at 10 µM

| Channel | Species/Expression System | Reference |

| Intermediate-conductance Ca2+-activated K+ channels (IK/KCa3.1) | Human | [1][3] |

| Large-conductance Ca2+-activated K+ channels (BK) | Human | [1][3] |

| Kv1.4 | Xenopus laevis oocytes | [8] |

| Kv1.5 | Xenopus laevis oocytes | [8] |

| Kv4.3 | Xenopus laevis oocytes | [8] |

| Kv7.1 | Xenopus laevis oocytes | [8] |

| Kir2.1 | Xenopus laevis oocytes | [8] |

| GIRK3.1/3.4 (co-expressed with M2 receptors) | Xenopus laevis oocytes | [8] |

| TRPM8, TRPM2, TRPM5, TRPC6, TRPV1, TRPA1 | HEK293 cells | [4] |

Key Off-Target Effects and Signaling Pathways

Inhibition of TRPM7 Channels

A significant off-target effect of NS8593 is the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed channel-enzyme involved in cellular magnesium homeostasis and various signaling pathways.[5][9] NS8593 acts as a negative gating modulator of TRPM7, and its inhibitory effect is influenced by intracellular magnesium concentrations.[5]

References

- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS8593 Hydrochloride (CAS 875755-24-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS8593 hydrochloride is a potent and selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels. It also exhibits inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) channel and displays atrial-selective inhibition of sodium channels. This multifaceted pharmacological profile makes NS8593 a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions such as atrial fibrillation and central nervous system disorders. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical and Physical Properties

This compound, with the CAS number 875755-24-1, is a synthetic compound with the chemical name N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine, monohydrochloride.[1][2] Its molecular formula is C17H17N3・HCl, and it has a molecular weight of 299.80 g/mol .[2] For research purposes, it is typically stored at +4°C and is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).

| Property | Value | Reference |

| CAS Number | 875755-24-1 | [1] |

| Molecular Formula | C17H17N3・HCl | [2] |

| Molecular Weight | 299.80 | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMSO (≤100 mM), Ethanol (≤20 mM) | |

| Storage | +4°C |

Mechanism of Action and Pharmacology

NS8593 acts as a negative allosteric modulator of SK channels, specifically SK1, SK2, and SK3 subtypes.[3] Unlike pore blockers, NS8593 does not inhibit 125I-apamin binding, indicating a different binding site.[4] Its inhibitory action is Ca2+-dependent, and it decreases the calcium sensitivity of the channels by shifting the Ca2+ activation curve to the right.[4][5] This leads to a reduction in the afterhyperpolarizing current in neurons.[4]

In addition to its effects on SK channels, NS8593 has been shown to inhibit TRPM7 channels.[5][6] Furthermore, it exerts an atrial-selective inhibition of sodium channels, which contributes to its anti-arrhythmic properties, particularly in the context of atrial fibrillation.[7][8]

Quantitative Pharmacological Data

| Target | Parameter | Value | Conditions | Cell Type | Reference |

| hSK1 (KCa2.1) | Kd | 0.42 μM | 0.5 μM Ca2+ | [5] | |

| hSK2 (KCa2.2) | Kd | 0.60 μM | 0.5 μM Ca2+ | [5] | |

| hSK3 (KCa2.3) | Kd | 0.73 μM | 0.5 μM Ca2+ | [5] | |

| hSK3 (KCa2.3) | IC50 | 91 nM | HEK293 cells | [5] | |

| TRPM7 | IC50 | 1.6 μM | Mg2+-free solution | HEK293 cells | [5] |

| TRPM7 | IC50 | 5.9 μM | 300 μM Mg2+ | HEK293 cells | [5] |

| TRPM3 | IC50 | 26.7 μM | HEK293 cells | [5] |

Experimental Protocols

Electrophysiology in Canine Cardiac Myocytes

Objective: To assess the effects of NS8593 on sodium channel current (INa) in isolated canine atrial and ventricular myocytes.[7]

Methodology:

-

Cell Isolation: Atrial and ventricular myocytes are isolated from canine hearts.

-

Patch Clamp: Whole-cell patch-clamp technique is used to record INa.

-

Solutions:

-

External Solution (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na+ acetate, 0.5 CaCl2, 4 KCl, 1.5 MgCl2, 1 CoCl2, 10 glucose, 10 HEPES, 5 NaOH, and 0.1 BaCl2, pH adjusted to 7.4 with NaOH/HCl.[7]

-

Pipette Solution (in mM): 15 NaCl, 120 CsF, 1 MgCl2, 5 KCl, 10 HEPES, 4 Na2ATP, and 10 EGTA, pH adjusted to 7.2 with CsOH.[7]

-

-

Recording Protocol:

Cell-Based Assay in HEK293 Cells

Objective: To determine the inhibitory effect of NS8593 on recombinant SK3 channels expressed in HEK293 cells.[5]

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with a vector expressing the human SK3 channel.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed.

-

Solutions: Specific ion concentrations in external and pipette solutions are used to isolate SK3 currents. The intracellular Ca2+ concentration is controlled.

-

Data Acquisition:

Signaling Pathways and Workflows

Mechanism of Action of NS8593 on SK Channels

Caption: NS8593 negatively modulates SK channels, reducing Ca²⁺ sensitivity.

Experimental Workflow for Assessing Atrial Fibrillation

Caption: Workflow for evaluating NS8593's effect on atrial fibrillation.[9]

Key Experimental Findings

Electrophysiological Effects in Cardiac Tissue

In canine cardiac preparations, NS8593 (3–10 μM) demonstrated a marked, atrial-selective depression of excitability.[7] It prolonged the effective refractory period (ERP) to a much greater extent in the atria compared to the ventricles.[7] This effect was attributed to the development of post-repolarization refractoriness and a reduction in the maximum upstroke velocity (Vmax) of the action potential, both of which are mediated by sodium channels.[7][8] These findings suggest that the anti-atrial fibrillation effects of NS8593 are, in part, due to its atrial-selective inhibition of sodium channel activity.[7]

Effects on Atrial Fibrillation

In isolated, perfused guinea pig hearts, pretreatment with 3 μmol/L NS8593 prevented acetylcholine-induced atrial fibrillation.[9] In hearts where AF was already induced, perfusion with 10 μmol/L NS8593 terminated the arrhythmia.[9] Similar results were observed in rabbit hearts and in an in vivo rat model of acute AF.[9] In a horse model of persistent AF, intravenous administration of NS8593 (5 mg/kg) led to a global slowing of the fibrillation frequency.[3]

Selectivity Profile

NS8593 exhibits selectivity for SK channels over intermediate-conductance (IK) and big-conductance (BK) Ca2+-activated K+ channels.[5] It also shows selectivity over several other cardiac ion channels at a concentration of 10 μmol/L, including Kv1.4, Kv1.5, Kv4.3, Kv7.1, Kir2.1, and GIRK3.1/3.4.[9] However, as noted, it does inhibit TRPM7 and TRPM3 channels at higher concentrations.[5]

Conclusion

This compound is a versatile pharmacological tool with a well-characterized inhibitory profile against SK channels and additional effects on TRPM7 and atrial sodium channels. The data and protocols presented in this guide highlight its utility in cardiovascular and neuroscience research. For drug development professionals, the atrial-selective anti-arrhythmic properties of NS8593 make it an interesting lead compound for the development of novel therapies for atrial fibrillation. Further research is warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]

- 4. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for NS8593 Hydrochloride in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 hydrochloride is a potent negative gating modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK1, SK2, and SK3 subtypes.[1] Unlike pore blockers, NS8593 does not obstruct the ion conduction pathway. Instead, it acts as an inhibitory gating modulator by decreasing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺).[1] This mechanism involves shifting the Ca²⁺ activation curve to the right, thereby requiring higher intracellular Ca²⁺ concentrations to achieve channel opening.[1] NS8593 has demonstrated utility in studying the physiological roles of SK channels in various cellular processes, including neuronal excitability and cardiac action potential duration.[1][2]

Mechanism of Action

NS8593 selectively inhibits SK1, SK2, and SK3 channels with nanomolar to micromolar potency in a Ca²⁺-dependent manner.[1] Its inhibitory effect is more pronounced at lower intracellular Ca²⁺ concentrations.[1] The compound is accessible to its binding site from both the intracellular and extracellular sides of the membrane.[1] Notably, the inhibitory action of NS8593 can be overcome by high concentrations of positive SK channel modulators, such as NS309.[1] While highly potent for SK channels, it is important to consider potential off-target effects, including inhibition of sodium channels (INa) in a state-dependent manner, particularly in atrial myocytes, and TRPM7 channels.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from patch-clamp experiments.

| Parameter | Value | Cell Type/Expression System | Conditions | Reference |

| Kd (SK1) | 0.42 µM | Recombinant hSK1 | 0.5 µM intracellular [Ca²⁺] | [1] |

| Kd (SK2) | 0.60 µM | Recombinant hSK2 | 0.5 µM intracellular [Ca²⁺] | [1] |

| Kd (SK3) | 0.73 µM | Recombinant hSK3 | 0.5 µM intracellular [Ca²⁺] | [1] |

| IC50 (rSK3) | ~100 nM | Recombinant rSK3 | Whole-cell patch-clamp | [1] |

| Effective Concentration | 3 µM | Mouse Hippocampal CA1 Neurons | Inhibition of afterhyperpolarizing current | [1] |

| Effective Concentration | 3-10 µM | Canine Atrial Myocytes | INa inhibition and ERP prolongation | [3] |

Experimental Protocols: Whole-Cell Patch-Clamp Recording

This protocol provides a detailed methodology for investigating the effect of this compound on SK channels in a heterologous expression system (e.g., HEK293 cells stably expressing an SK channel subtype) using the whole-cell patch-clamp technique.

Cell Preparation

-

Culture HEK293 cells stably expressing the desired human SK channel subtype (e.g., hSK1, hSK2, or hSK3) on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Use cells for patch-clamp experiments 24-48 hours after plating, when they are at 50-70% confluency.

Solutions and Reagents

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm with sucrose.

-

Intracellular (Pipette) Solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of EGTA and CaCl₂ to achieve the desired free intracellular Ca²⁺ concentration (e.g., 500 nM). Adjust pH to 7.4 with KOH and osmolarity to ~290 mOsm with sucrose.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Patch-Clamp Electrophysiology

-

Transfer a coverslip with the cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.

-

Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.

-

Approach a target cell and establish a Giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.

-

Allow the cell to stabilize for 5-10 minutes before starting the recording.

Voltage-Clamp Protocol

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

To elicit SK channel currents, apply a voltage ramp protocol from -100 mV to +50 mV over 1 second. Repeat this ramp every 10 seconds to monitor the current development.

-

Record baseline currents in the extracellular solution (vehicle control).

-

Apply different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) by switching the perfusion solution. Allow the drug to equilibrate for at least 3-5 minutes at each concentration before recording.

-

After drug application, wash out the compound with the control extracellular solution to check for reversibility of the effect.

Data Acquisition and Analysis

-

Record membrane currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.

-

Analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).

-

Measure the current amplitude at a specific voltage (e.g., +50 mV) from the voltage ramp.

-

Calculate the percentage of inhibition for each NS8593 concentration relative to the baseline current.

-

Construct a concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of SK channel modulation by NS8593.

Caption: Experimental workflow for patch-clamp analysis of NS8593.

References

- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Dissolving NS8593 Hydrochloride for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Product Information

NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance Ca²⁺-activated potassium channels (KCa2/SK channels).[1] It inhibits all three SK subtypes (SK1, SK2, and SK3) by decreasing their sensitivity to intracellular calcium, rather than by blocking the channel pore.[2] This mechanism makes it a valuable tool for studying the physiological roles of SK channels in various cellular processes. It also exhibits inhibitory effects on the TRPM7 channel.[3][4][5]

Solubility Data

This compound is supplied as a solid and requires dissolution in an appropriate solvent to prepare stock solutions.[6] It is readily soluble in organic solvents but has poor aqueous solubility.[3][7] For cell culture experiments, sterile-filtered DMSO is recommended.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |

| DMSO | 100 mM[6][8] | 29.98 mg/mL[8] | The most common solvent for creating high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |

| Ethanol | 20 mM[6][8] | 6.0 mg/mL[8] | An alternative organic solvent. |

| Water | Insoluble[3] | ~0.00842 mg/mL[7] | Not recommended for preparing stock solutions. |

Data is based on a molecular weight of 299.8 g/mol for this compound.[6]

Experimental Protocols

3.1. Protocol for Preparing a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes

-

Vortex mixer and/or sonicator

Procedure:

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 29.98 mg.

-

Calculate Solvent Volume: Based on the mass of the compound and a target concentration of 100 mM, calculate the required volume of DMSO. The formula is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution gently in a water bath to aid dissolution.[9] Visually inspect the solution to ensure no solid particles remain.

-

Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][9]

-

Storage: Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3][9]

3.2. Protocol for Preparing Working Solutions for Cell-Based Assays

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the frozen this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.

-

Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium or physiological buffer to achieve the final desired concentration.

-

Example: To prepare 10 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. Add 1 µL of the 100 mM stock solution to 10 mL of the medium.

-

-

Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

-

Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1% or less) to the cell culture medium without the compound. This ensures that any observed effects are due to the compound and not the solvent.

-

Immediate Use: Use the freshly prepared working solution immediately for optimal results.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of NS8593 and the general workflow for its preparation and use in in vitro studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In-Vivo Administration of NS8593 Hydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 hydrochloride is a selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels. It inhibits SK channel currents by decreasing the calcium sensitivity of the channels.[1][2] NS8593 has demonstrated efficacy in various preclinical models, particularly in studies related to atrial fibrillation and neuronal excitability.[3] It has also been identified as a potent inhibitor of the TRPM7 channel, expanding its potential therapeutic applications.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mice, based on available preclinical data.

Data Presentation

The following tables summarize the quantitative data related to the in vivo administration of this compound in mice and other relevant preclinical models.

Table 1: In Vivo Dosage and Administration of this compound in Mice

| Parameter | Recommendation | Source/Rationale |

| Animal Model | Mouse (various strains) | |

| Dosage Range | 5 - 30 mg/kg | [1][4] |

| Administration Route | Intraperitoneal (IP) Injection, Intravenous (IV) Injection | [4] |

| Frequency | Single dose or repeated daily/every other day | [4] |

| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) |

Table 2: Summary of Preclinical In Vivo and Ex Vivo Efficacy of NS8593

| Model System | Concentration/Dose | Key Findings | Reference |

| In vivo Rat Model of Atrial Fibrillation | 5 mg/kg | Significantly shortened the duration of induced atrial fibrillation. | [3] |

| Ex vivo Guinea Pig Heart | 3 µmol/L | Prevented acetylcholine-induced atrial fibrillation. | [3] |

| Ex vivo Rat Heart | 10 µmol/L | Terminated and prevented re-induction of atrial fibrillation. | [3] |

| In vivo Mouse Model (dopamine neurons) | 30 mg/kg | Induced burst firing in dopamine (B1211576) neurons. | [1] |

| In vivo Mouse Xenograft Model (hepatocellular carcinoma) | 6 mg/kg (IV, every 2nd day) | Profoundly reduced tumor growth. | [4] |

| In vivo Mouse Model (unilateral ureteral obstruction) | 5 mg/kg/day (IP) | Prevented kidney atrophy and reduced TRPM7 expression. | [4] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice.

Protocol 1: Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Determine the required amount of this compound: Based on the desired dose (e.g., 5-30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.

-

Prepare a stock solution:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a minimal amount of sterile DMSO to dissolve the powder completely. This compound is soluble in DMSO at up to 100 mM. Vortex thoroughly to ensure complete dissolution.

-

-

Prepare the final injection solution:

-

For many in vivo applications, it is advisable to dilute the DMSO stock solution with a sterile, physiologically compatible vehicle like saline to minimize potential toxicity from the solvent.

-

A common practice is to prepare the final solution such that the concentration of DMSO is below 10% of the total injection volume.

-

Example for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:

-

Required dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg

-

Prepare a stock solution of NS8593 in DMSO (e.g., 25 mg/mL).

-

Take 10 µL of the stock solution (containing 0.25 mg of NS8593).

-

Add 90 µL of sterile saline to the 10 µL of stock solution. This results in a final injection volume of 100 µL with 10% DMSO.

-

-

-

Ensure sterility: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

-

Fresh Preparation: It is recommended to prepare the solution fresh on the day of administration.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

Materials:

-

Prepared this compound solution

-

Sterile syringes (e.g., 1 mL)

-

Sterile needles (e.g., 25-27 gauge)

-

Appropriate mouse restraint device

Procedure:

-

Animal Handling: Handle the mice gently to minimize stress. Use an appropriate restraint method to secure the mouse.

-

Locate the Injection Site: The injection site is in the lower abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.

-

Perform the Injection:

-

Hold the mouse with its head tilted slightly downwards.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.

-

Slowly inject the calculated volume of the this compound solution.

-

-

Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain.

Mandatory Visualizations

Caption: Postulated signaling pathways of this compound.

Caption: General experimental workflow for in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]

NS8593 hydrochloride stock solution preparation and storage

Introduction

NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance Ca²⁺-activated potassium (SK) channels, also known as KCa2 channels.[1][2] It effectively inhibits SK1, SK2, and SK3 channel subtypes in a calcium-dependent manner by reducing the channels' sensitivity to intracellular Ca²⁺.[2][3] This compound exhibits high selectivity for SK channels over intermediate-conductance (IK) and big-conductance (BK) K⁺ channels, as well as various voltage-gated ion channels.[3] Recent studies have also identified it as an inhibitor of the TRPM7 channel and, notably, as an atrial-selective inhibitor of sodium channels, contributing to its efficacy in models of atrial fibrillation.[2][4][5][6] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.

Physicochemical and Solubility Data

Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for precise concentration calculations.

| Property | Data |

| Molecular Formula | C₁₇H₁₇N₃・HCl |

| Molecular Weight | 299.8 g/mol |

| Appearance | White to off-white solid[1][3] |

| Purity | ≥98%[3] |

| Solubility | DMSO: Up to 100 mM.[3][7] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][4] Ethanol: Up to 20 mM.[3][7] Water: Low solubility (~1 mg/mL with heating and sonication).[1][8] |

Mechanism of Action

This compound primarily acts by modulating the gating of SK channels. An increase in intracellular calcium, a common signaling event, typically activates SK channels, leading to potassium efflux and membrane hyperpolarization. NS8593 intervenes by binding to the channel and decreasing its affinity for Ca²⁺, thus preventing channel opening and subsequent hyperpolarization.

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO

This protocol is suitable for most in vitro applications.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

Procedure:

-

Determine Mass: Calculate the mass of this compound required for your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 299.8 g/mol × 1000 mg/g = 29.98 mg

-

Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

-

Add Solvent: Add the appropriate volume of fresh DMSO to the vial.

-

Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

-

Ready for Use/Storage: The stock solution is now ready for further dilution into aqueous buffers or for long-term storage.

Protocol 2: Preparation of Stock Solution in Ethanol

Materials:

-

This compound powder

-

200 proof (100%) Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Determine Mass: Calculate the required mass for your desired concentration (maximum 20 mM in ethanol). For 1 mL of a 20 mM stock solution, you would need 6.0 mg.

-

Weigh Compound: Accurately weigh the this compound and transfer it to a sterile vial.

-

Add Solvent: Add the calculated volume of 100% ethanol.

-

Dissolve: Cap the vial and vortex until the solid is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

-

Ready for Use/Storage: The solution is ready for experimental use or storage as described below.

Stock Solution Storage and Stability

To ensure the long-term integrity and activity of this compound, proper storage of both the solid compound and its stock solutions is critical. It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4]

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | +4°C or -20°C[3][7] | ≥ 3-4 years[3][4][7] | Store sealed and protected from moisture.[1] |

| Stock Solution | -80°C | 6 - 12 months[1][4] | Recommended for long-term storage. |

| Stock Solution | -20°C | 1 month[1][4] | Suitable for short-term storage. |

Protocol 3: Aliquoting and Long-Term Storage

-

After preparing the stock solution (Protocol 1 or 2), dispense it into smaller, single-use volumes in sterile, tightly sealing tubes (e.g., cryovials or microcentrifuge tubes).

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening and diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods.

Summary Workflow for Preparation and Storage

The following diagram outlines the complete workflow from receiving the compound to having properly stored, ready-to-use aliquots.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

Application of NS8593 in Studying Neuronal Excitability

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NS8593 is a potent pharmacological tool for investigating the role of small-conductance calcium-activated potassium (SK) channels in regulating neuronal excitability. As a negative gating modulator, NS8593 inhibits SK channel function by decreasing their sensitivity to intracellular calcium, rather than by direct pore block.[1][2] This mechanism of action provides a nuanced approach to studying the physiological and pathological roles of SK channels in various neuronal processes, including the control of firing patterns and synaptic integration.[1][2] Additionally, NS8593 has been shown to affect other ion channels, such as TRPM7 and voltage-gated sodium channels, which necessitates careful experimental design and data interpretation.[3][4][5] These application notes provide detailed protocols and data for utilizing NS8593 in neuroscience research.

Mechanism of Action

NS8593 acts as a negative gating modulator of SK channels (KCa2.1, KCa2.2, and KCa2.3).[6] Its primary mechanism involves shifting the calcium activation curve of SK channels to the right, thereby reducing the probability of channel opening at a given intracellular calcium concentration.[1][2] This effect is state-dependent, with inhibition being more pronounced at lower intracellular Ca2+ levels.[2][5] Unlike pore blockers such as apamin (B550111), NS8593 does not compete for the apamin binding site.[1][2]

Beyond its effects on SK channels, NS8593 has been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel.[3][5] It also exhibits effects on cardiac voltage-gated sodium channels (NaV1.5), particularly in atrial myocytes, where it can cause a negative shift in the steady-state inactivation curve.[4][7] These off-target effects should be considered when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the key quantitative data for NS8593's effects on various ion channels.

Table 1: Inhibitory Potency of NS8593 on SK Channels